molecular formula C26H40O6 B13417062 Ursodesoxycholic Acid Diformate CAS No. 6159-50-8

Ursodesoxycholic Acid Diformate

Cat. No.: B13417062
CAS No.: 6159-50-8
M. Wt: 448.6 g/mol
InChI Key: LMKQATDCJXKIJD-LBSADWJPSA-N
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Description

Ursodesoxycholic Acid Diformate is a derivative of Ursodeoxycholic Acid, a secondary bile acid produced in humans and other species from the metabolism of intestinal bacteria. Ursodeoxycholic Acid is known for its therapeutic applications in treating liver and gallbladder diseases. This compound is synthesized to enhance the properties and applications of Ursodeoxycholic Acid.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ursodesoxycholic Acid Diformate can be synthesized through various methods, including chemical and biological processes. One common method involves the biotransformation of chenodeoxycholic acid using 7α- and 7β-hydroxysteroid dehydrogenases. These enzymes catalyze the conversion of chenodeoxycholic acid to Ursodeoxycholic Acid, which can then be further modified to form this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation processes using engineered bacteria such as Escherichia coli. These bacteria express the necessary enzymes to convert chenodeoxycholic acid to Ursodeoxycholic Acid, which is then chemically modified to produce this compound .

Chemical Reactions Analysis

Types of Reactions: Ursodesoxycholic Acid Diformate undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the oxidation of Ursodeoxycholic Acid to form 7-ketolithocholic acid, followed by reduction to produce Ursodesoxycholic Acid .

Common Reagents and Conditions: Common reagents used in these reactions include dimethyl sulfoxide, dimethylformamide, and N-methyl-2-pyrrolidone. These reagents are used to enhance the stereoselectivity and efficiency of the reactions .

Major Products: The major products formed from these reactions include Ursodesoxycholic Acid and its derivatives, which can be further modified to produce this compound .

Scientific Research Applications

Ursodesoxycholic Acid Diformate has a wide range of scientific research applications, including:

Mechanism of Action

Ursodesoxycholic Acid Diformate exerts its effects by modifying the bile acid pool, increasing the hydrophilicity of bile acids, and reducing the cytotoxicity of bile. It also stimulates the secretion of bile, thereby alleviating cholestasis. The compound acts on various molecular targets, including transport proteins and receptors involved in bile acid metabolism .

Comparison with Similar Compounds

  • Chenodeoxycholic Acid
  • Cholic Acid
  • Lithocholic Acid

Comparison: Ursodesoxycholic Acid Diformate is unique in its ability to enhance the therapeutic properties of Ursodeoxycholic Acid. Unlike chenodeoxycholic acid, which is less well-tolerated in humans, this compound exhibits better efficacy and fewer side effects .

Properties

CAS No.

6159-50-8

Molecular Formula

C26H40O6

Molecular Weight

448.6 g/mol

IUPAC Name

(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-diformyloxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

InChI

InChI=1S/C26H40O6/c1-16(4-7-23(29)30)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(31-14-27)12-17(25)13-22(24)32-15-28/h14-22,24H,4-13H2,1-3H3,(H,29,30)/t16-,17+,18-,19-,20+,21+,22+,24+,25+,26-/m1/s1

InChI Key

LMKQATDCJXKIJD-LBSADWJPSA-N

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)OC=O)C)OC=O)C

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OC=O)C)OC=O)C

Origin of Product

United States

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